

5-(trifluoromethyl)-1H-pyrazol-3-amine CAS number and structure

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Compound of Interest

Compound Name: 5-(trifluoromethyl)-1H-pyrazol-3-amine

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An In-Depth Technical Guide to **5-(Trifluoromethyl)-1H-pyrazol-3-amine**: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **5-(trifluoromethyl)-1H-pyrazol-3-amine**, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental properties, explore its synthesis and reactivity from a mechanistic perspective, and highlight its significance in the development of therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Identification and Properties

5-(Trifluoromethyl)-1H-pyrazol-3-amine is a substituted pyrazole characterized by an amine group at the 3-position and a trifluoromethyl group at the 5-position. The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly influences the electronic properties of the pyrazole ring, enhancing the compound's metabolic stability and lipophilicity, which are desirable traits in drug candidates.

Chemical Structure and Isomerism

The structure of **5-(trifluoromethyl)-1H-pyrazol-3-amine** is subject to annular tautomerism, a common feature in N-unsubstituted pyrazoles. This means it exists as an equilibrium mixture of

two tautomeric forms: **5-(trifluoromethyl)-1H-pyrazol-3-amine** and **3-(trifluoromethyl)-1H-pyrazol-5-amine**.^{[1][2]} This dynamic equilibrium is crucial as it can influence the molecule's reactivity and its interactions with biological targets. For the purpose of this guide, we will primarily refer to it by the title compound's name, but researchers should remain cognizant of this tautomerism.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of **5-(trifluoromethyl)-1H-pyrazol-3-amine** is presented in the table below.

Property	Value	Source
CAS Number	1028843-19-7, 852443-61-9	[1] [3]
Molecular Formula	C4H4F3N3	[3]
Molecular Weight	151.09 g/mol	[1] [3]
Appearance	Solid	[3]
IUPAC Name	5-(trifluoromethyl)-1H-pyrazol-3-amine	[1]
SMILES	C1=C(NN=C1N)C(F)(F)F	[1]
InChI Key	WVORIWCOSAWJJ-E-UHFFFAOYSA-N	[1]

Spectroscopic data, including ¹H NMR and Mass Spectrometry (GC), for this compound are available for reference on databases such as SpectraBase.^[4]

Synthesis and Mechanism

The synthesis of 3-amino-5-trifluoromethylpyrazoles is most commonly achieved through a variation of the Knorr pyrazole synthesis. This involves the condensation of a trifluoromethylated 1,3-dicarbonyl compound with a hydrazine source.

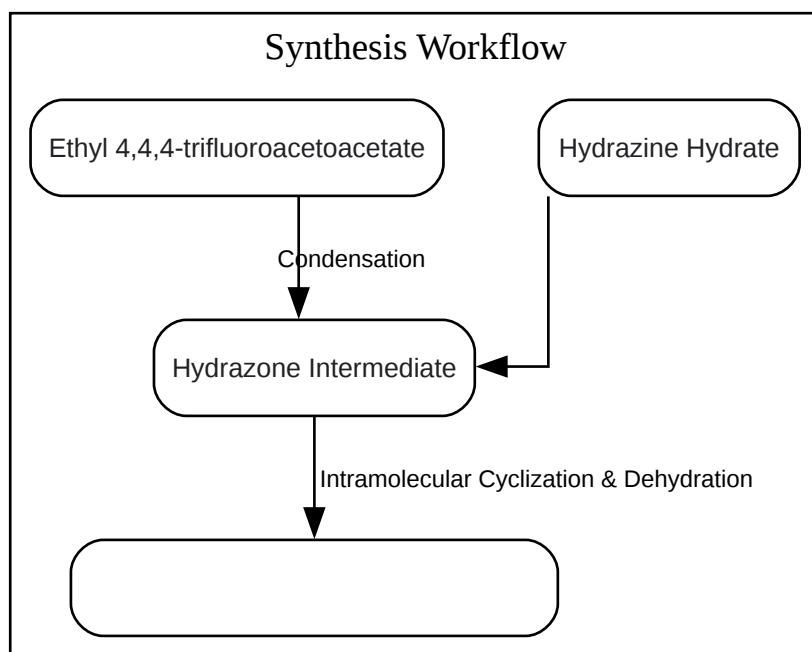
Generalized Synthetic Protocol

The primary route involves the reaction of a trifluoromethyl- β -ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, with hydrazine hydrate. The choice of solvent and reaction conditions can influence the regioselectivity of the cyclization, which is a known challenge in pyrazole synthesis.^[5]

Step-by-Step Protocol:

- Reaction Setup: To a solution of ethyl 4,4,4-trifluoroacetoacetate in a suitable solvent (e.g., ethanol), add hydrazine hydrate dropwise at room temperature.
- Condensation: The initial reaction is the formation of a hydrazone intermediate.
- Cyclization: Upon heating the reaction mixture, an intramolecular cyclization occurs, followed by dehydration to yield the pyrazole ring.
- Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then neutralized with a mild base and extracted with an organic solvent. The final product is purified by recrystallization or column chromatography.

The following diagram illustrates the generalized synthetic workflow.



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Caption: Generalized synthetic workflow for **5-(trifluoromethyl)-1H-pyrazol-3-amine**.

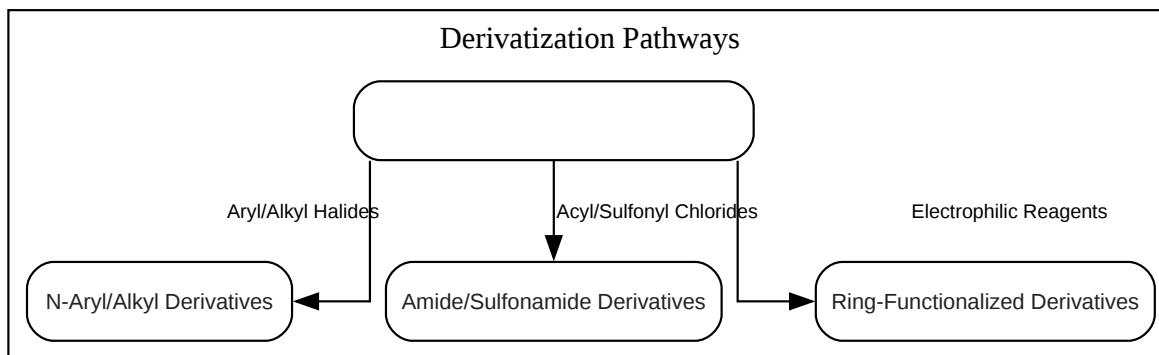
Chemical Reactivity and Derivatization

The presence of the amino group and the electron-withdrawing trifluoromethyl group imparts a unique reactivity profile to the molecule. The amino group can act as a nucleophile, allowing for the synthesis of a wide range of derivatives.

Key Reactions:

- **N-Arylation/N-Alkylation:** The amino group can be readily functionalized through reactions with various electrophiles to introduce aryl or alkyl substituents.
- **Amide and Sulfonamide Formation:** Acylation or sulfonylation of the amino group leads to the formation of corresponding amides and sulfonamides, which are common moieties in bioactive molecules.
- **Ring Functionalization:** The pyrazole ring itself can undergo electrophilic substitution, although the strong deactivating effect of the trifluoromethyl group must be considered.

The following diagram illustrates potential derivatization pathways.



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Caption: Key derivatization pathways for **5-(trifluoromethyl)-1H-pyrazol-3-amine**.

Applications in Drug Discovery and Medicinal Chemistry

The **5-(trifluoromethyl)-1H-pyrazol-3-amine** scaffold is a privileged structure in medicinal chemistry, primarily due to its role in the development of selective cyclooxygenase-2 (COX-2) inhibitors.[\[6\]](#)

COX-2 Inhibitors and Anti-Inflammatory Agents

The most notable application of this pyrazole derivative is in the synthesis of celecoxib, a widely used nonsteroidal anti-inflammatory drug (NSAID).[\[5\]](#)[\[7\]](#) The trifluoromethylpyrazole core is essential for the drug's high affinity and selectivity for the COX-2 enzyme over COX-1, which is believed to reduce gastrointestinal side effects associated with older NSAIDs.[\[5\]](#)[\[8\]](#) The synthesis of celecoxib and its analogs often utilizes a substituted version of **5-(trifluoromethyl)-1H-pyrazol-3-amine** as a key intermediate.[\[9\]](#)[\[10\]](#)

Other Therapeutic Areas

Beyond its use in anti-inflammatory agents, the trifluoromethyl pyrazole moiety has been incorporated into molecules targeting other diseases:

- **Anticancer Agents:** Some celecoxib analogs have shown potential as anticancer agents, with activity independent of their COX-2 inhibition.[\[5\]](#)
- **Antibacterial Agents:** Derivatives have been investigated for their activity against drug-resistant bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).[\[11\]](#)
- **Agrochemicals:** The unique properties imparted by the trifluoromethyl group also make this scaffold of interest in the development of new pesticides.[\[12\]](#)

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling **5-(trifluoromethyl)-1H-pyrazol-3-amine**.

Hazard Identification

Based on available safety data sheets, this compound is classified with the following hazards:

- Harmful if swallowed
- Causes skin irritation
- Causes serious eye irritation
- May cause respiratory irritation

Recommended Handling and Storage

- Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust.
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

5-(Trifluoromethyl)-1H-pyrazol-3-amine is a fundamentally important building block in contemporary drug discovery and development. Its unique structural features, particularly the trifluoromethyl group, provide a valuable tool for medicinal chemists to enhance the pharmacokinetic and pharmacodynamic properties of new therapeutic agents. A thorough understanding of its synthesis, reactivity, and biological applications is essential for any researcher working in this field.

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